molecular formula C10H10BrF2N B6189234 6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1785182-73-1

6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B6189234
CAS-Nummer: 1785182-73-1
Molekulargewicht: 262.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to the isoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of a suitable precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling .

Vergleich Mit ähnlichen Verbindungen

  • 6-Bromo-1-(difluoromethyl)-1H-indole
  • 6-Bromo-1-(difluoromethyl)-1H-indazole
  • 6-Bromo-1-(difluoromethyl)-1H-quinoline

Comparison: Compared to these similar compounds, 6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. The presence of the bromine and difluoromethyl groups further enhances its reactivity and potential for diverse applications.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 1,2,3,4-tetrahydroisoquinoline with bromine and difluoromethyl bromide in the presence of a catalyst.", "Starting Materials": [ "1,2,3,4-tetrahydroisoquinoline", "Bromine", "Difluoromethyl bromide", "Catalyst" ], "Reaction": [ "1. Dissolve 1,2,3,4-tetrahydroisoquinoline in a suitable solvent.", "2. Add bromine dropwise to the solution with stirring until the solution turns yellow.", "3. Add difluoromethyl bromide dropwise to the solution with stirring.", "4. Add a catalyst to the solution and stir for several hours.", "5. Filter the solution to remove any solids.", "6. Concentrate the solution under reduced pressure.", "7. Purify the product by column chromatography." ] }

CAS-Nummer

1785182-73-1

Molekularformel

C10H10BrF2N

Molekulargewicht

262.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.